4-Oxotetrahidrotiofeno-2,3-dicarboxilato de dimetilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

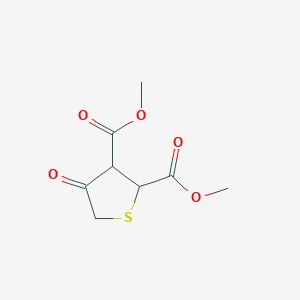

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (DMTHTD) is a chemical compound with a molecular formula of C6H6O4S. It is a colorless, crystalline solid with a melting point of 149-150°C. DMTHTD is an important intermediate in the synthesis of many organic compounds and is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of heterocyclic compounds, which are important in the development of new drugs.

Aplicaciones Científicas De Investigación

Síntesis de derivados de ribosa y furano sustituidos

Un nuevo enfoque para la síntesis de derivados de ribosa y furano sustituidos implica el uso de DOTDCM. La reacción de adición de furano al acetilenodicarboxilato de dimetilo da como resultado la formación de 7-oxa-biciclo de dimetilo.

Actividad antioxidante

El 3,4-dihidroxi-tetrahidrofurano-2,5-dicarboxilato de dimetilo recién preparado, un derivado de DOTDCM, demostró una capacidad de inhibición del radical DPPH del 67,62% a 200 mg/dm³ .

Actividad antimicrobiana

Este compuesto exhibió una buena actividad antimicrobiana contra varios microorganismos patógenos .

Degradación del ADN

Se ha observado que este compuesto puede degradar la totalidad de la molécula de ADN .

Inhibición de la formación de biopelículas

El 3,4-dihidroxi-tetrahidrofurano-2,5-dicarboxilato de dimetilo inhibió la formación de biopelículas de Staphylococcus aureus y Pseudomonas aeruginosa en un 98,36 y 100% a 250 mg/dm³, respectivamente .

Inhibición de la viabilidad celular microbiana

Mostró una inhibición del 100% de la viabilidad celular microbiana contra Escherichia coli a 250 mg/dm³ .

Mecanismo De Acción

Biochemical Pathways

As a building block in organic synthesis, it is involved in various reactions that lead to the formation of a wide range of compounds, including polymers, drugs, and dyes .

Pharmacokinetics

. This suggests that its bioavailability may be influenced by these properties.

Action Environment

The action, efficacy, and stability of DOTDCM are likely to be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment could influence its reactivity and stability . Additionally, factors such as temperature, pH, and the presence of other reactants could also influence its action and efficacy.

Safety and Hazards

The safety information for Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .

Análisis Bioquímico

Biochemical Properties

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity . This interaction is crucial in studying enzyme inhibition mechanisms and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate involves its binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation . This compound can also modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect.

Metabolic Pathways

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes such as thiolase and dehydrogenase, affecting their activity and altering metabolic flux . This compound can also influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to changes in the concentration of specific metabolites.

Transport and Distribution

Within cells and tissues, dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

dimethyl 4-oxothiolane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEYAMNXPSFVFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(SCC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380609 |

Source

|

| Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38293-63-9 |

Source

|

| Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

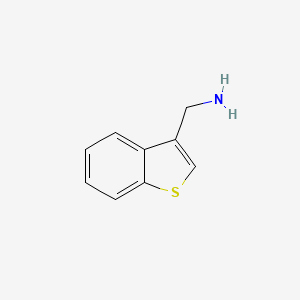

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)